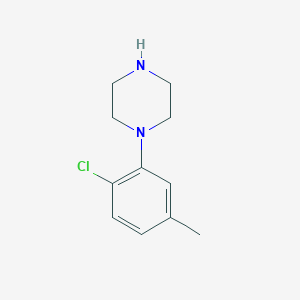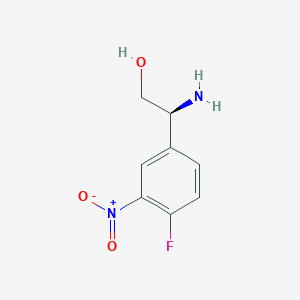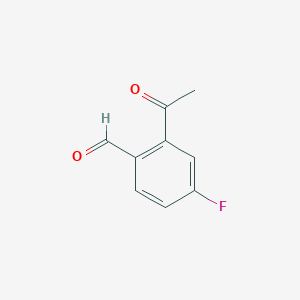
1-Bromo-5-chloro-2,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the benzene ring and an electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the bromination and chlorination of 2,3-dimethoxytoluene. The reaction conditions include the use of bromine and chlorine as reagents, with a suitable catalyst to facilitate the substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-chloro-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. Catalysts such as iron(III) chloride or aluminum chloride are often used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogens with nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2,3-dimethoxybenzene is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-chloro-2,3-dimethoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparación Con Compuestos Similares
1-Bromo-5-chloro-2,3-dimethoxybenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethoxybenzene: This compound has two methoxy groups and a bromine atom but lacks the chlorine atom.
5-Chloro-1,3-dimethoxybenzene: This compound has two methoxy groups and a chlorine atom but lacks the bromine atom.
1-Bromo-2,4-dimethoxybenzene: This compound has two methoxy groups and a bromine atom but in different positions on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8BrClO2 |
|---|---|
Peso molecular |
251.50 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3 |
Clave InChI |
BMHCSSDQKIHWCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














